molecular formula C14H11ClN2O B14447232 2-(Benzylamino)-5-chlorobenzoxazole CAS No. 78749-89-0

2-(Benzylamino)-5-chlorobenzoxazole

Cat. No.: B14447232
CAS No.: 78749-89-0
M. Wt: 258.70 g/mol
InChI Key: PALYRMSPZVOLCS-UHFFFAOYSA-N
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Description

2-(Benzylamino)-5-chlorobenzoxazole is a benzoxazole derivative featuring a benzylamino substituent at position 2 and a chlorine atom at position 5. Benzoxazole is a bicyclic aromatic heterocycle comprising a benzene ring fused to an oxazole ring. The compound’s structure (Figure 1) confers unique electronic and steric properties, making it a candidate for pharmaceutical and synthetic applications.

Figure 1: Structure of 2-(Benzylamino)-5-chlorobenzoxazole.

Properties

CAS No.

78749-89-0

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

N-benzyl-5-chloro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H11ClN2O/c15-11-6-7-13-12(8-11)17-14(18-13)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

PALYRMSPZVOLCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-5-chloro-1,3-benzoxazol-2-amine can be synthesized through a multi-step process. One common method involves the reaction of 5-chloro-2-mercaptobenzoxazole with oxalyl chloride in dichloromethane, followed by the addition of N,N-dimethylformamide and benzylamine . The reaction is typically carried out at low temperatures (0-5°C) and then warmed to room temperature for completion. The product is purified through chromatography to obtain a pure sample.

Industrial Production Methods

Industrial production of N-benzyl-5-chloro-1,3-benzoxazol-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzoxazole ring can undergo oxidation or reduction, leading to different derivatives.

    Coupling Reactions: The benzyl group can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different functionalized benzoxazole compounds.

Scientific Research Applications

N-benzyl-5-chloro-1,3-benzoxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The benzoxazole ring can engage in π-π stacking or π-cation interactions with biological molecules, while the nitrogen and oxygen atoms can form hydrogen bonds . These interactions enable the compound to modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzoxazole

The following compounds share structural or functional similarities with 2-(Benzylamino)-5-chlorobenzoxazole:

2-Amino-5-chlorobenzoxazole (Zoxazolamine)
  • Structure: 2-Amino substituent at position 2, chlorine at position 5.
  • Molecular Formula: C₇H₅ClN₂O
  • Key Properties: Exhibits muscle relaxant and uricosuric activities .
  • Comparison: Replacement of the benzylamino group with an amino group simplifies synthesis but reduces steric bulk, possibly diminishing target affinity in certain biological systems .
5-Chloro-2-methylbenzoxazole
  • Structure: Methyl group at position 2, chlorine at position 5.
  • Molecular Formula: C₈H₆ClNO
  • Key Properties:
    • Melting point: 55–57°C; used as a synthetic intermediate in organic chemistry .
    • The methyl group enhances electron density at the oxazole ring, altering reactivity in substitution reactions .
  • Comparison: The methyl group lacks the hydrogen-bonding capability of benzylamino, limiting interactions in enzyme-binding pockets .
Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl Acetate
  • Structure: Benzoxazole core linked to a tetrazole ring via an ethyl acetate spacer.
  • Key Properties:
    • Demonstrates antimicrobial and anti-inflammatory activities due to the tetrazole moiety .
    • Increased molecular complexity may enhance selectivity but complicates synthesis .
  • Comparison: The tetrazole spacer introduces additional hydrogen-bonding sites, contrasting with the direct benzylamino substitution in the target compound .

Heterocyclic Analogues with Benzylamino Substituents

2-(Substituted Benzylamino)-4-methylthiazole-5-carboxylic Acid Derivatives
  • Structure: Thiazole core with benzylamino and carboxylic acid groups.
  • Key Properties:
    • Acts as xanthine oxidase inhibitors (e.g., febuxostat analogs) .
    • The thiazole ring offers different electronic properties compared to benzoxazole, influencing enzyme-binding kinetics .
  • Comparison: The benzylamino group’s role in enzyme inhibition is conserved, but the thiazole core may reduce aromatic stabilization compared to benzoxazole .
Benzisoxazole Derivatives
  • Structure: Benzene fused to isoxazole (N-O heterocycle).
  • Key Properties:
    • Exhibits neuroleptic, antibacterial, and anti-inflammatory activities .
    • The isoxazole oxygen is less electronegative than benzoxazole’s oxazole oxygen, altering charge distribution .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Molecular Weight Key Biological Activities References
2-(Benzylamino)-5-chlorobenzoxazole Benzoxazole Benzylamino (2), Cl (5) 242.68* Antimicrobial, enzyme inhibition
2-Amino-5-chlorobenzoxazole Benzoxazole NH₂ (2), Cl (5) 168.58 Muscle relaxant
5-Chloro-2-methylbenzoxazole Benzoxazole CH₃ (2), Cl (5) 167.59 Synthetic intermediate
Febuxostat analog (Thiazole) Thiazole Benzylamino (2), COOH (5) ~280† Xanthine oxidase inhibition
Benzisoxazole derivative Benzisoxazole Variable Variable Neuroleptic, anti-inflammatory

*Calculated molecular weight. †Approximate value.

Key Research Findings

Substituent Effects: The benzylamino group in 2-(Benzylamino)-5-chlorobenzoxazole enhances lipophilicity and target affinity compared to amino or methyl substituents . Chlorine at position 5 is critical for metabolic stability and electronic modulation across all analogs .

Thiazole-based benzylamino compounds (e.g., ) excel in enzyme inhibition due to the thiazole’s electron-deficient core .

Synthetic Considerations: Migratory cyclization (as in ) is a scalable method for benzylamino-substituted heterocycles but requires optimization for benzoxazole derivatives.

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